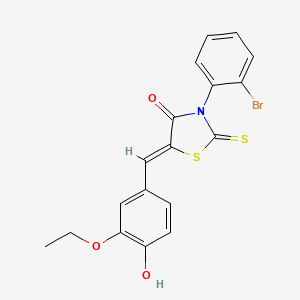

(Z)-3-(2-bromophenyl)-5-(3-ethoxy-4-hydroxybenzylidene)-2-thioxothiazolidin-4-one

Descripción

This compound belongs to the rhodanine-derived thiazolidin-4-one family, characterized by a 2-thioxo group and a benzylidene substituent at position 5. The 3-position is substituted with a 2-bromophenyl group, while the benzylidene moiety contains a 3-ethoxy-4-hydroxy configuration. This structural combination is linked to diverse bioactivities, including anti-biofilm, anticancer, and enzyme inhibitory properties .

Propiedades

IUPAC Name |

(5Z)-3-(2-bromophenyl)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14BrNO3S2/c1-2-23-15-9-11(7-8-14(15)21)10-16-17(22)20(18(24)25-16)13-6-4-3-5-12(13)19/h3-10,21H,2H2,1H3/b16-10- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEFKMFSVRFJXBY-YBEGLDIGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)C=C2C(=O)N(C(=S)S2)C3=CC=CC=C3Br)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=C(C=CC(=C1)/C=C\2/C(=O)N(C(=S)S2)C3=CC=CC=C3Br)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14BrNO3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

(Z)-3-(2-bromophenyl)-5-(3-ethoxy-4-hydroxybenzylidene)-2-thioxothiazolidin-4-one is a compound belonging to the thiazolidin-4-one class, which has garnered attention for its diverse biological activities. This article explores its biological activity, focusing on anticancer properties, antimicrobial effects, and other pharmacological activities supported by relevant studies.

Overview of Thiazolidin-4-one Derivatives

Thiazolidin-4-one derivatives, including the compound , are recognized for their potential as therapeutic agents due to their ability to interact with various biological targets. They have demonstrated significant anticancer activity, antimicrobial properties, anti-inflammatory effects, and more. The structural diversity of these compounds allows for a range of biological activities, making them valuable in medicinal chemistry.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazolidin-4-one derivatives. The compound (Z)-3-(2-bromophenyl)-5-(3-ethoxy-4-hydroxybenzylidene)-2-thioxothiazolidin-4-one has been evaluated for its cytotoxic effects against various cancer cell lines.

Case Studies and Findings

-

Cytotoxicity Against Cancer Cell Lines :

- A study assessed the cytotoxic effects of thiazolidinone derivatives on MDA-MB-231 (breast cancer) and DLD-1 (colon cancer) cell lines. The compound exhibited significant inhibition of cell proliferation with IC50 values indicating potent activity against these cancer types .

- Another investigation into structurally similar compounds revealed that modifications in the thiazolidinone scaffold significantly influenced their anticancer efficacy, suggesting that (Z)-3-(2-bromophenyl)-5-(3-ethoxy-4-hydroxybenzylidene)-2-thioxothiazolidin-4-one could be optimized for enhanced activity .

- Mechanism of Action :

Antimicrobial Activity

Thiazolidinone derivatives also exhibit notable antimicrobial properties. The compound has been tested against various bacterial strains, demonstrating efficacy comparable to standard antibiotics.

Research Findings

- Antimicrobial Efficacy :

- In vitro studies have shown that (Z)-3-(2-bromophenyl)-5-(3-ethoxy-4-hydroxybenzylidene)-2-thioxothiazolidin-4-one possesses significant antibacterial activity against Gram-positive and Gram-negative bacteria. Minimum inhibitory concentrations (MICs) were determined, indicating effective inhibition at concentrations lower than those required for conventional antibiotics .

- Comparative studies with other thiazolidinones revealed that structural modifications can enhance antimicrobial potency, suggesting avenues for developing new therapeutic agents based on this scaffold .

Other Pharmacological Activities

Beyond anticancer and antimicrobial effects, thiazolidinone derivatives have shown promise in various other areas:

- Anti-inflammatory Activity :

- Antioxidant Properties :

Summary Table of Biological Activities

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Substituent Variations and Physicochemical Properties

The substituents at positions 3 and 5 critically influence solubility, stability, and biological interactions.

Key Observations :

- Bromine vs.

- Benzylidene Modifications : The 3-ethoxy-4-hydroxy group (target compound) optimizes hydrogen bonding and steric interactions, contrasting with 4-methoxy (3a) or 3,4-dimethoxy (A6) derivatives .

Anti-Biofilm Activity

- The target compound’s structural analogs dominate the aBiofilm database, with 3-(4-fluorophenyl)-5-(3-ethoxy-4-hydroxybenzylidene)-2-thioxothiazolidin-4-one being the most studied (86 entries) .

- Bromophenyl vs. Fluorophenyl : Bromine’s larger atomic radius may enhance hydrophobic interactions with biofilm proteins, though fluorine’s electronegativity could improve binding precision.

Anticancer Activity

- MHY695 (), lacking the 2-bromophenyl group, induces apoptosis in colon cancer cells via p53 activation. The target compound’s bromine substituent may amplify cytotoxicity by stabilizing DNA adducts or inhibiting kinases .

- Fluorobenzylidene derivatives () show moderate anticancer activity, suggesting bromine’s role in enhancing potency .

Enzyme Inhibition

- A5 (), with a 4-hydroxy-3-methoxybenzylidene group, inhibits α-amylase and α-glucosidase (IC₅₀ = 8.2 µM). The target compound’s 3-ethoxy-4-hydroxy configuration may offer superior selectivity due to optimized steric effects .

Q & A

Q. What are the standard synthetic routes for (Z)-3-(2-bromophenyl)-5-(3-ethoxy-4-hydroxybenzylidene)-2-thioxothiazolidin-4-one?

The compound is typically synthesized via Knoevenagel condensation , where a thiazolidinone precursor (e.g., 3-(2-bromophenyl)-2-thioxothiazolidin-4-one) reacts with a substituted benzaldehyde (e.g., 3-ethoxy-4-hydroxybenzaldehyde) under basic conditions. Sodium acetate or hydroxide is often used as a base in solvents like ethanol or glacial acetic acid, followed by refluxing (70–90°C, 5–7 hours). Purification involves recrystallization from ethanol or chromatography .

Q. What spectroscopic techniques are used to confirm the structure of this compound?

Key methods include:

- IR spectroscopy to identify functional groups (e.g., C=O stretch at ~1700 cm⁻¹, C=S at ~1200 cm⁻¹).

- ¹H/¹³C NMR to verify substituent positions and Z-configuration (e.g., benzylidene proton resonance at δ 7.2–8.1 ppm).

- Mass spectrometry (ESI or HRMS) for molecular ion confirmation .

Q. What biological activities are associated with this compound?

Thioxothiazolidinone derivatives exhibit antimicrobial , antioxidant , and anticancer properties. For example, similar compounds inhibit enzymes like reactive oxygen species (ROS)-generating oxidases and bind to hemoglobin subunits, suggesting potential in oxidative stress-related pathologies .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and stereoselectivity?

- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may require controlled water content to avoid hydrolysis.

- Catalyst screening : Lewis acids (e.g., ZnCl₂) or ionic liquids can improve regioselectivity.

- Temperature modulation : Lower temperatures (40–50°C) reduce side reactions, while microwave-assisted synthesis shortens reaction times .

Q. How do structural modifications (e.g., substituents on the benzylidene ring) affect bioactivity?

- Electron-withdrawing groups (e.g., bromo, fluoro) enhance enzyme inhibition by increasing electrophilicity at the thiazolidinone core.

- Hydroxy/ethoxy groups improve solubility and hydrogen-bonding interactions with targets like kinase domains. SAR studies suggest that the 3-ethoxy-4-hydroxy substitution maximizes antioxidant efficacy .

Q. What strategies resolve contradictions in reported biological data (e.g., varying IC₅₀ values)?

Discrepancies may arise from:

- Assay conditions : Variations in pH, temperature, or cell lines (e.g., HeLa vs. MCF-7).

- Compound purity : Chromatographic validation (HPLC ≥95%) is critical.

- Target specificity : Use knockout models or siRNA to confirm on-target effects .

Q. How can computational modeling guide the design of analogs with improved pharmacokinetics?

- Molecular docking (AutoDock, Schrödinger) predicts binding affinities to targets like COX-2 or EGFR.

- ADMET prediction (SwissADME) optimizes logP (ideally 2–3) and aqueous solubility.

- DFT calculations assess electronic effects of substituents on reactivity .

Methodological Considerations

Q. What analytical challenges arise in characterizing this compound, and how are they addressed?

- Spectral overlap : Use 2D NMR (COSY, HSQC) to resolve proton-carbon correlations.

- Z/E isomerism : NOESY confirms spatial proximity of benzylidene protons to the thiazolidinone ring .

Q. How can in vitro toxicity and selectivity be evaluated?

- Cytotoxicity assays (MTT, LDH release) in normal vs. cancer cell lines (e.g., HEK293 vs. A549).

- Selectivity index (SI = IC₅₀ normal cells / IC₅₀ cancer cells) calculation.

- hERG channel binding assays to assess cardiac toxicity risks .

Q. What formulation strategies improve solubility and bioavailability?

- Nanoparticle encapsulation (PLGA or liposomes) enhances aqueous dispersion.

- Salt formation (e.g., hydrochloride) or co-solvency (PEG-400/water) increases dissolution rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.